molecular formula C9H7F3O2 B2554583 3-(Difluoromethyl)-2-fluoro-6-methylbenzoic acid CAS No. 2248389-70-8

3-(Difluoromethyl)-2-fluoro-6-methylbenzoic acid

Cat. No.: B2554583
CAS No.: 2248389-70-8
M. Wt: 204.148
InChI Key: KGVHSYDYNSJCIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Difluoromethyl)-2-fluoro-6-methylbenzoic acid is a fluorinated aromatic compound that has garnered significant interest in various fields of research due to its unique chemical properties. The presence of fluorine atoms in its structure imparts distinct characteristics, making it valuable in pharmaceutical, agrochemical, and material science applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-2-fluoro-6-methylbenzoic acid typically involves the introduction of difluoromethyl and fluoro groups onto a benzoic acid scaffold. One common method is the difluoromethylation of aromatic compounds using difluorocarbene reagents. This process can be achieved through various catalytic and non-catalytic methods, including the use of metal-based catalysts and radical initiators .

Industrial Production Methods

Industrial production of this compound often involves large-scale difluoromethylation reactions. The process includes the use of difluorocarbene precursors, such as chlorodifluoromethane, under controlled conditions to ensure high yield and purity. The reaction is typically carried out in the presence of a base and a suitable solvent, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-2-fluoro-6-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, fluorinated aromatic compounds, and difluoromethylated derivatives .

Scientific Research Applications

3-(Difluoromethyl)-2-fluoro-6-methylbenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-2-fluoro-6-methylbenzoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The compound can interfere with metabolic pathways, disrupt cellular processes, and induce specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
  • 3-(Difluoromethyl)-5-methylthiophene-2-carboxylic acid
  • 3-(Difluoromethyl)-pyrrole-4-carboxylic acid

Uniqueness

Compared to similar compounds, 3-(Difluoromethyl)-2-fluoro-6-methylbenzoic acid stands out due to its unique substitution pattern on the aromatic ring. The combination of difluoromethyl and fluoro groups imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various applications .

Properties

IUPAC Name

3-(difluoromethyl)-2-fluoro-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-4-2-3-5(8(11)12)7(10)6(4)9(13)14/h2-3,8H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVHSYDYNSJCIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(F)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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